Dehydrojuncusol Inhibits HCV Genotype 2a with EC50 = 1.35 µM, Targeting Post-Entry Steps
Dehydrojuncusol inhibits HCV genotype 2a infection in Huh-7 cells with an EC50 of 1.35 µM when added continuously, and 1.53 µM when added post-inoculation [1]. In contrast, the related phenanthrene juncusol does not exhibit this antiviral activity [2]. This distinguishes Dehydrojuncusol from other Juncus-derived phenanthrenes like effusol and dehydroeffusol, which are primarily studied for anxiolytic or antioxidant activities rather than direct HCV inhibition [3].
| Evidence Dimension | HCV Genotype 2a Inhibition (EC50) |
|---|---|
| Target Compound Data | 1.35 µM (continuous), 1.53 µM (post-inoculation) |
| Comparator Or Baseline | Juncusol (No reported anti-HCV activity) |
| Quantified Difference | Unique anti-HCV activity observed for Dehydrojuncusol; juncusol lacks this activity. |
| Conditions | Huh-7 cells infected with HCVcc (JFH-1 strain) |
Why This Matters
This establishes Dehydrojuncusol as the only phenanthrene among its close analogs with documented HCV inhibitory activity, making it essential for antiviral research against NS5A.
- [1] Sahuc, M. E., et al. (2019). Dehydrojuncusol, a Natural Phenanthrene Compound Extracted from Juncus maritimus, Is a New Inhibitor of Hepatitis C Virus RNA Replication. Journal of Virology, 93(10), e02009-18. View Source
- [2] Sun, L., et al. (2019). Anxiolytic effect of a novel 9,10-dihydrophenanthrene, juncuenin H, is associated with metabolic changes in cortical serotonin/dopamine levels in mice. Fitoterapia, 134, 165-171. View Source
- [3] Wang, Y. G., et al. (2011). Phenanthrenes from Juncus effusus with anxiolytic and sedative activities. Natural Product Communications, 6(11), 1653-1656. View Source
